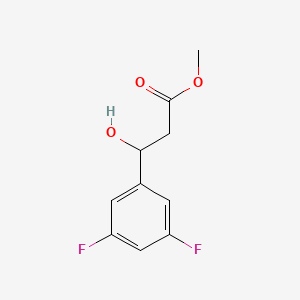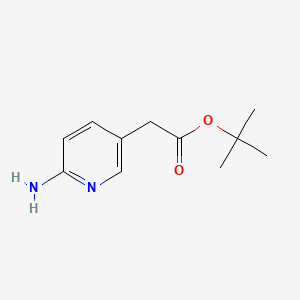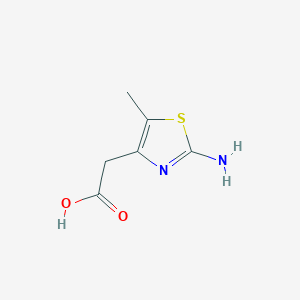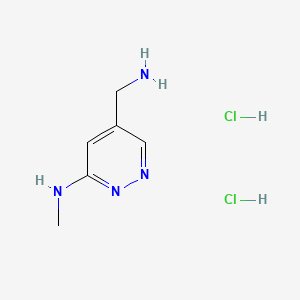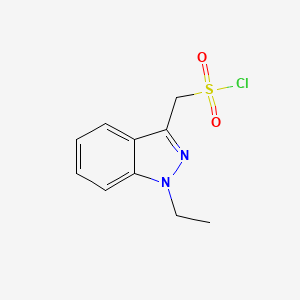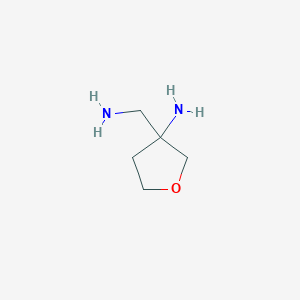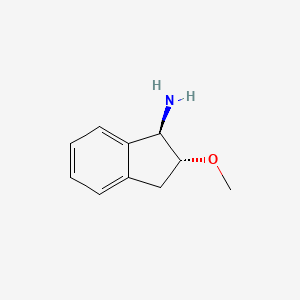
(1R,2R)-2-methoxyindan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2R)-2-methoxy-2,3-dihydro-1H-inden-1-amine is a chiral compound with potential applications in various fields of research and industry. Its unique structure, characterized by the presence of a methoxy group and an amine group on an indane backbone, makes it an interesting subject for scientific studies.
Méthodes De Préparation
The synthesis of rac-(1R,2R)-2-methoxy-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indanone and methoxyamine.
Reaction Conditions: The key steps involve the formation of the methoxyamine intermediate, followed by cyclization to form the indane backbone. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
rac-(1R,2R)-2-methoxy-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Typical reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using reagents such as halogens or nucleophiles. This can lead to the formation of a wide range of derivatives with different properties.
Applications De Recherche Scientifique
rac-(1R,2R)-2-methoxy-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereochemistry and enantioselective reactions.
Biology: The compound can be used in biological studies to investigate its effects on various biological pathways and processes.
Medicine: Potential applications in medicinal chemistry include the development of new drugs or therapeutic agents. Its unique structure may provide insights into the design of compounds with specific biological activities.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of rac-(1R,2R)-2-methoxy-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, or it may inhibit or activate specific enzymes. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
rac-(1R,2R)-2-methoxy-2,3-dihydro-1H-inden-1-amine can be compared with other similar compounds, such as:
rac-(1R,2R)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol hydrochloride: This compound has a similar methoxy and amine functional group but differs in the backbone structure.
rac-(1R,2R)-2-aminocyclohexanecarboxylic acid: Another compound with an amine group, but with a different carboxylic acid functional group.
rac-(1R,2R)-2-azidocyclohexan-1-ol: This compound contains an azido group instead of a methoxy group, leading to different chemical properties and reactivity.
The uniqueness of rac-(1R,2R)-2-methoxy-2,3-dihydro-1H-inden-1-amine lies in its specific combination of functional groups and its indane backbone, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H13NO |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
(1R,2R)-2-methoxy-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H13NO/c1-12-9-6-7-4-2-3-5-8(7)10(9)11/h2-5,9-10H,6,11H2,1H3/t9-,10-/m1/s1 |
Clé InChI |
IGDBSYLULISNJI-NXEZZACHSA-N |
SMILES isomérique |
CO[C@@H]1CC2=CC=CC=C2[C@H]1N |
SMILES canonique |
COC1CC2=CC=CC=C2C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


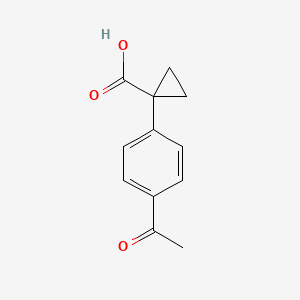
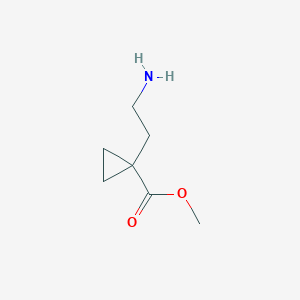
![Methyl4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylatehydrochloride](/img/structure/B13518955.png)
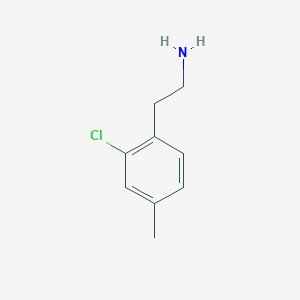
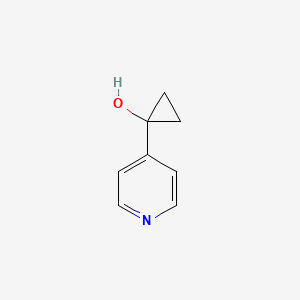
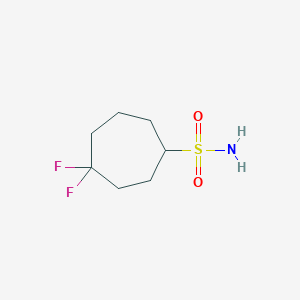
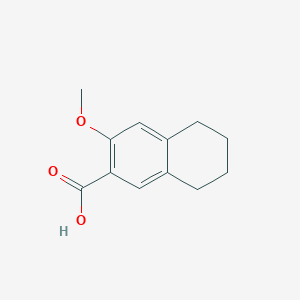
![2-(6-Bromobenzo[d][1,3]dioxol-5-yl)-2-hydroxyacetic Acid](/img/structure/B13518986.png)
